molecular formula C9H6BrClN2 B14901568 4-Bromo-6-chloroquinolin-3-amine

4-Bromo-6-chloroquinolin-3-amine

Cat. No.: B14901568
M. Wt: 257.51 g/mol
InChI Key: SPLQUWHNCZTYMI-UHFFFAOYSA-N
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Description

4-Bromo-6-chloroquinolin-3-amine is a quinoline derivative with the molecular formula C9H6BrClN2. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloroquinolin-3-amine typically involves the substitution reactions on the quinoline ring. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloroquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-6-chloroquinolin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial activities.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and bacterial cell death . This mechanism is similar to that of other quinoline derivatives, making it effective against various bacterial infections.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloroquinoline
  • 4-Hydroxyquinoline
  • 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

4-Bromo-6-chloroquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which enhances its reactivity and potential biological activities. This dual substitution pattern is less common among quinoline derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

4-bromo-6-chloroquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2

InChI Key

SPLQUWHNCZTYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Br)N

Origin of Product

United States

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